molecular formula C20H16ClN3O2S B2808018 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide CAS No. 897458-04-7

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide

Cat. No. B2808018
CAS RN: 897458-04-7
M. Wt: 397.88
InChI Key: ITKCNHGWVKXBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an imidazothiazole derivative . It is related to 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde , which has a molecular weight of 262.72 .


Molecular Structure Analysis

The molecular structure of this compound is related to that of 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde . The exact molecular structure was not found in the retrieved papers.


Physical And Chemical Properties Analysis

The related compound, 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde, is a solid with a melting point of 192 - 195°C . Specific physical and chemical properties for this compound were not found in the retrieved papers.

Scientific Research Applications

Anticancer Activity

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide: has been investigated for its antitumor potential. Researchers synthesized related compounds and evaluated their activity against cancer cell lines. Notably, compound 3b demonstrated broad-spectrum antiproliferative effects across various cancer types, including ovarian, colon, renal, and leukemia cells . Further studies could explore its mechanism of action and potential clinical applications.

Antifungal Properties

Imidazothiazole derivatives, including this compound, have shown antifungal activity . Investigating its efficacy against specific fungal pathogens could lead to novel antifungal therapies.

Antiviral Applications

While not directly studied for antiviral effects, imidazothiazole derivatives have demonstrated antiviral properties . Researchers could explore whether 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide exhibits similar activity against specific viruses.

Immunomodulation

Levamisole, a closely related imidazothiazole derivative, has immunostimulating properties and has been studied in cancer treatment . Investigating whether our compound shares similar immunomodulatory effects could be valuable.

Antipsychotic Potential

Although not directly explored for antipsychotic effects, imidazothiazole derivatives have shown promise in this area . Researchers might investigate whether our compound has any impact on neurotransmitter systems relevant to mental health.

Antitubercular Activity

Imidazothiazole derivatives have been studied as potential antitubercular agents . Evaluating the compound’s efficacy against Mycobacterium tuberculosis could contribute to tuberculosis drug development.

Safety and Hazards

The related compound, 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde, has been classified with the signal word “Warning” and hazard statements H302, H312, and H332 . Specific safety and hazard information for this compound was not found in the retrieved papers.

properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-26-18-5-3-2-4-16(18)22-19(25)10-15-12-27-20-23-17(11-24(15)20)13-6-8-14(21)9-7-13/h2-9,11-12H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKCNHGWVKXBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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